REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:16])=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:16])=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1 |f:1.2|
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Name
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Ethyl 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylate
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=2OC(=C(N2)C(=O)OCC)C)C=CC=C1
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Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
42 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
New crystals (sodium salt) immediately precipitated out
|
Type
|
DISSOLUTION
|
Details
|
They were dissolved by addition of water
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=2OC(=C(N2)C(=O)O)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |